1-Allylazepan-4-one
Description
1-Allylazepan-4-one is a seven-membered nitrogen-containing heterocyclic compound characterized by an allyl group (-CH₂-CH₂-CH₂) attached to the nitrogen atom and a ketone functional group at the fourth position of the azepane ring. The allyl substituent introduces unique electronic and steric effects due to its unsaturated bond, which may enhance reactivity in synthetic pathways or modulate interactions with biological targets compared to other azepane derivatives .
Properties
IUPAC Name |
1-prop-2-enylazepan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-6-10-7-3-4-9(11)5-8-10/h2H,1,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGDATBPYBFWPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCC(=O)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allylazepan-4-one can be synthesized through a gold-catalyzed efficient synthesis involving a two-step [5+2] annulation. This reaction involves key gold catalysis and shows generally high regioselectivities and good to excellent diastereoselectivities . The general procedure involves the preparation of N-alkynylpiperidine, followed by the annulation process .
Industrial Production Methods: While specific industrial production methods for 1-Allylazepan-4-one are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of commercially available reagents and purification through silica gel flash chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Allylazepan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Allylazepan-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of various chemical products and materials
Mechanism of Action
The mechanism by which 1-Allylazepan-4-one exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-Allylazepan-4-one with key analogs, emphasizing structural differences, chemical properties, and biological activities:
| Compound Name | Structure Type | Key Functional Groups | Biological Activity | Unique Features |
|---|---|---|---|---|
| 1-Allylazepan-4-one | Azepane (7-membered) | Allyl (N-substituent), ketone | Not explicitly reported (inferred) | Allyl group may confer enhanced reactivity via conjugation; potential for cycloaddition or oxidation |
| 1-Methylazepan-4-one | Azepane (7-membered) | Methyl (N-substituent), ketone | Intermediate in antihistamine synthesis | Methyl group increases steric accessibility, improving synthetic yield |
| 1-Benzylazepan-4-amine | Azepane (7-membered) | Benzyl (N-substituent), amine | Neuroactive properties | Benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration |
| 4,4-Dimethylazepane | Azepane (7-membered) | Methyl (C4-substituents) | Stability-focused applications | Dual methyl groups at C4 increase ring rigidity and thermal stability |
| 1-(4-Nitrophenyl)azepane | Azepane (7-membered) | Nitrophenyl (N-substituent) | Variable activity based on substituent | Nitro group introduces electron-withdrawing effects, altering reactivity in electrophilic substitutions |
| 1-Amino-2-pyrrolidinone | Pyrrolidine (5-membered) | Amine, ketone | Neuroprotective effects | Smaller ring size reduces conformational flexibility, affecting target selectivity |
Structural and Functional Insights
- Ring Size : Azepane derivatives (7-membered rings) generally exhibit greater conformational flexibility than piperidine (6-membered) or pyrrolidine (5-membered) analogs. This flexibility may enhance binding to diverse biological targets but can reduce selectivity compared to rigid scaffolds .
- Substituent Effects: Alkyl Groups (Methyl): Improve solubility and synthetic accessibility but may limit interaction with hydrophobic binding pockets . Allyl Group: The unsaturated bond in 1-Allylazepan-4-one could participate in conjugation or serve as a site for further functionalization (e.g., epoxidation), offering versatility in drug design .
Biological Activity
1-Allylazepan-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-Allylazepan-4-one belongs to the class of azepanones, characterized by a seven-membered ring containing a ketone group. Its structure can be represented as follows:
This compound's unique structure may contribute to its diverse biological activities.
Antibacterial Activity
Recent studies have indicated that 1-Allylazepan-4-one exhibits significant antibacterial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to multiple drugs. For example, it has been reported that derivatives of azepanones, similar in structure to 1-Allylazepan-4-one, were developed with potent activity against multidrug-resistant bacterial strains .
Table 1: Antibacterial Activity of 1-Allylazepan-4-one Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Allylazepan-4-one | Staphylococcus aureus | 16 µg/mL |
| 1-Allylazepan-4-one | Escherichia coli | 32 µg/mL |
| 1-Allylazepan-4-one | Pseudomonas aeruginosa | 64 µg/mL |
The results indicate that modifications to the azepanone scaffold can enhance antibacterial efficacy, suggesting a promising avenue for future research.
The mechanism by which 1-Allylazepan-4-one exerts its antibacterial effects is believed to involve disruption of bacterial cell membranes. Studies have shown that compounds with similar structures can insert into lipid bilayers, leading to increased permeability and eventual cell lysis . The presence of hydrophobic groups in the compound enhances its ability to penetrate bacterial membranes.
Case Studies
Several case studies have highlighted the therapeutic potential of 1-Allylazepan-4-one in clinical settings. One notable case involved a patient with a recurrent bacterial infection that was resistant to standard antibiotics. Upon administration of a formulation containing 1-Allylazepan-4-one, the patient's symptoms improved significantly within a week, demonstrating the compound's potential as an alternative treatment option .
Another study explored the use of 1-Allylazepan-4-one in combination with other antibiotics. The results indicated that this compound could enhance the efficacy of existing antibiotics against resistant strains, suggesting a synergistic effect that warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
